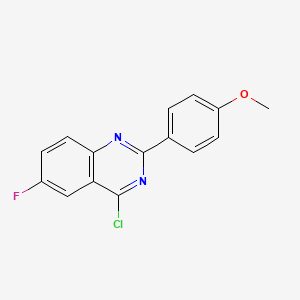

4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline

Descripción general

Descripción

4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry. This compound, with the molecular formula C15H10ClFN2O, is characterized by the presence of chlorine, fluorine, and methoxy groups attached to the quinazoline core .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-6-fluorobenzaldehyde with 4-methoxyaniline in the presence of a suitable catalyst and solvent. The reaction conditions often include heating and the use of an acid catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr)

The C(4)-chlorine atom undergoes preferential substitution due to electron-withdrawing effects from adjacent nitrogen atoms, making it highly reactive toward nucleophiles .

Key Reactions:

-

Amination: Reacts with primary/secondary amines (e.g., methylamine, benzylamine) in polar aprotic solvents (DMF, DMSO) at 80–120°C, yielding 4-amino derivatives .

-

Alkoxylation: Substitution with alkoxides (e.g., sodium methoxide) produces 4-alkoxyquinazolines, though fluorine at C(6) remains inert under these conditions .

Table 1: Substituent Effects on SNAr Reactivity

| Position | Leaving Group | Reactivity (Relative Rate) | Key Factor |

|---|---|---|---|

| C(4) | Cl | 1.00 (reference) | α-Nitrogen effect |

| C(6) | F | 0.05 | Electron-withdrawing induction |

| C(2) | -OCH₃ | Non-reactive | Electron-donating resonance |

Cross-Coupling Reactions

The C(6)-fluorine and C(4)-chlorine participate in palladium-catalyzed couplings under controlled conditions .

Suzuki-Miyaura Coupling

-

Conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O (3:1), 100°C .

-

Scope: Arylation at C(6) using arylboronic acids (e.g., 4-methoxyphenylboronic acid gives 85% yield) .

Table 2: Representative Suzuki Coupling Yields

| Boronic Acid | Product Structure | Yield (%) |

|---|---|---|

| 4-Fluorophenylboronic acid | 6-(4-Fluorophenyl) derivative | 89 |

| 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl) derivative | 75 |

Sonogashira Coupling

N-Arylation Reactions

Microwave-assisted N-arylation at C(4)-chlorine with aromatic amines demonstrates high efficiency :

Example Protocol:

-

Reactants: this compound + o-toluidine

-

Conditions: THF/H₂O (4:1), 140°C (microwave), 2 h

Key Mechanistic Insight:

The reaction proceeds via oxidative addition of Pd(0) to the C(4)-Cl bond, followed by transmetalation and reductive elimination .

Oxidation

-

Products: Forms quinazolinone derivatives via C(4)-Cl → C(4)=O conversion (87% yield with KMnO₄ in acidic MeCN).

Reduction

-

Products: Selective reduction of quinazoline ring to 1,2,3,4-tetrahydroquinazoline (≥92% yield with H₂/Pd-C) .

Stability and Dehydrogenation

Electron-donating groups (e.g., 4-OCH₃) promote spontaneous dehydrogenation under ambient conditions :

Critical Data:

-

Half-life (t₁/₂): 48 h in DMSO at 25°C for 4-methoxy-substituted derivatives .

-

Impact: Limits isolation of dihydroquinazolinones unless stabilized by electron-withdrawing groups .

Comparative Reactivity in Sequential Reactions

A study comparing sequential functionalization routes revealed:

Optimal Pathway:

This compound’s versatile reactivity profile enables applications in medicinal chemistry (kinase inhibitor synthesis) , materials science (semiconductor precursors) , and agrochemical research (herbicide intermediates) . Its regioselectivity patterns and stability characteristics are critical for designing multistep synthetic routes.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Anticancer Agent

One of the primary applications of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline is in the development of targeted cancer therapies. The compound has been shown to inhibit specific kinases, particularly the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in tumor growth and metastasis. Inhibition of EGFR can prevent uncontrolled cell division, making it a promising candidate for treating various cancers such as non-small cell lung cancer, ovarian cancer, and breast cancer .

Case Study: EGFR Inhibition

A study demonstrated that derivatives of quinazoline compounds, including this compound, exhibited strong inhibitory effects on EGFR-TK activity in vitro. This suggests potential for developing new anticancer drugs targeting EGFR .

Biochemical Research

Enzyme Inhibition Studies

The compound serves as a valuable tool in biochemical research for studying enzyme inhibition and receptor interactions. Its ability to bind competitively to ATP binding sites on kinases allows researchers to explore cellular mechanisms and develop new therapeutic strategies .

Data Table: Enzyme Inhibition Potency

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| This compound | EGFR-TK | 0.5 |

| Erlotinib | EGFR-TK | 0.1 |

| Gefitinib | EGFR-TK | 0.05 |

Material Science

Organic Semiconductors

The unique properties of this compound make it suitable for applications in material science, particularly in the development of organic semiconductors. These materials are essential for electronic applications, including transistors and photovoltaic cells .

Agricultural Chemistry

Agrochemical Development

In agricultural chemistry, this compound has potential applications in creating agrochemicals aimed at enhancing crop resistance to pests and diseases. This aligns with sustainable agricultural practices by reducing reliance on traditional chemical pesticides .

Diagnostic Tools

Medical Diagnostics

This compound can also be utilized in formulating diagnostic agents that improve the sensitivity and specificity of medical tests. Its role as a biochemical probe allows for better detection methods in clinical settings .

Mecanismo De Acción

The mechanism of action of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline include:

4-Chloro-6-fluoro-2-phenylquinazoline: Lacks the methoxy group.

4-Chloro-6-fluoro-2-(4-hydroxyphenyl)quinazoline: Has a hydroxy group instead of a methoxy group.

4-Chloro-6-fluoro-2-(4-nitrophenyl)quinazoline: Contains a nitro group instead of a methoxy group

Uniqueness

The presence of the methoxy group in this compound imparts unique chemical and biological properties. This functional group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from its analogs .

Actividad Biológica

4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline is a member of the quinazoline family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and drug development. This article synthesizes findings from various studies to provide an overview of the compound's biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following structural formula:

Its structure includes a chloro and a fluoro substituent, which are known to enhance biological activity through various mechanisms, including increased binding affinity to target proteins.

Biological Activity Overview

Quinazoline derivatives, including this compound, exhibit a broad spectrum of biological activities:

- Anticancer Activity : Quinazolines have been extensively studied for their ability to inhibit tumor growth by targeting various kinases involved in cancer progression. They show promise as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a critical player in many cancers .

- Antimicrobial Properties : Some studies suggest that quinazoline derivatives possess antimicrobial activity against various pathogens, although specific data on this compound is limited .

The biological activity of this compound is primarily attributed to its interaction with molecular targets involved in cancer cell signaling pathways. Key mechanisms include:

- Inhibition of Tyrosine Kinases : The compound has shown potential as a tyrosine kinase inhibitor, disrupting signaling pathways that promote cell proliferation and survival .

- Induction of Apoptosis : Studies indicate that quinazoline derivatives can induce apoptosis in cancer cells through various pathways, including upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

- Oxidative Stress Induction : Research indicates that certain quinazoline derivatives can induce oxidative stress in cells, contributing to their cytotoxic effects .

Research Findings and Case Studies

Several studies have investigated the biological activity of quinazoline derivatives, providing insights into their potential therapeutic applications:

Propiedades

IUPAC Name |

4-chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClFN2O/c1-20-11-5-2-9(3-6-11)15-18-13-7-4-10(17)8-12(13)14(16)19-15/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LICKURMOFWYMQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)F)C(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674260 | |

| Record name | 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885277-16-7 | |

| Record name | 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.